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  • Product: 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one
  • CAS: 119899-34-2

Core Science & Biosynthesis

Foundational

"6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one" solubility and stability profile

An In-Depth Technical Guide to the Solubility and Stability Profile of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one Introduction: Understanding the Molecule 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one is a quinolinone...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability Profile of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one

Introduction: Understanding the Molecule

6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one is a quinolinone derivative with the CAS Number 119899-34-2.[1] Structurally, it belongs to a class of heterocyclic compounds that are significant scaffolds in medicinal chemistry.[2] Quinolinone cores are present in various pharmaceutical agents, such as aripiprazole and brexpiprazole, which are used as atypical antipsychotics.[3] The subject molecule, 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one, may serve as a key intermediate in the synthesis of more complex molecules or be studied as a potential impurity or metabolite in drug development processes.[4][5]

A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for researchers in drug discovery, process chemistry, and formulation science. This guide provides a comprehensive overview of the solubility and stability profile of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one, outlining robust experimental protocols and discussing the practical implications for its handling, analysis, and formulation.

Physicochemical Characteristics

Before delving into its solubility and stability, a summary of the fundamental physicochemical properties of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one is essential. These parameters govern its behavior in various environments.

PropertyValueSource
IUPAC Name 6-(2-oxopropyl)-3,4-dihydro-1H-quinolin-2-onePubChem
CAS Number 119899-34-2BLDpharm[1]
Molecular Formula C12H13NO2PubChem
Molecular Weight 203.24 g/mol PubChem
Appearance Typically an off-white to yellow solidInferred from related compounds[6]
Structure A dihydroquinolinone core with a propan-2-one substituent at the 6-position.N/A

Part 1: The Solubility Profile

Solubility is a critical determinant of a compound's dissolution rate, bioavailability, and suitability for various formulation strategies.[7] For a molecule like 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one, understanding its solubility in both aqueous and organic media is fundamental for its application in research and development.

pH-Dependent Aqueous Solubility

The solubility of many pharmaceutical compounds is dependent on the pH of the aqueous medium, a phenomenon that significantly impacts drug absorption and formulation.[8] The structure of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one contains a lactam (a cyclic amide) group, which can undergo protonation or deprotonation depending on the pH. This makes its solubility susceptible to changes in pH.

Weakly basic compounds typically exhibit higher solubility in acidic environments (low pH) where they become ionized, while weakly acidic compounds are more soluble in alkaline conditions (high pH).[7] A detailed pH-solubility profile is necessary to predict the compound's behavior in the gastrointestinal tract and to develop appropriate oral dosage forms.

Solubility in Organic Solvents

Knowledge of solubility in organic solvents is crucial for synthesis, purification (e.g., crystallization), and the development of analytical methods like High-Performance Liquid Chromatography (HPLC).[9] It also informs the development of non-aqueous or lipid-based formulations.

Table of Expected Solubility:

Solvent ClassExample SolventsExpected SolubilityRationale / Application
Polar Protic Water, Methanol, EthanolLow to ModerateImportant for aqueous formulations and HPLC mobile phases.
Polar Aprotic DMSO, Acetonitrile (ACN)Moderate to HighCommon solvents for stock solutions, NMR, and reaction media.[10]
Non-Polar Hexane, TolueneVery LowUseful for assessing lipophilicity and for certain extraction/purification steps.
Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[11]

Objective: To determine the saturation solubility of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one in various media.

Materials:

  • 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one

  • Selected solvents (e.g., pH buffers 1.2, 4.5, 6.8, 7.4; Methanol; Acetonitrile)[12]

  • Scintillation vials or sealed flasks

  • Shaking incubator or water bath at a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Calibrated analytical balance

  • Validated analytical method (e.g., UV-Vis spectrophotometer or HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid and supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method.

  • Calculation: Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add excess compound to known volume of solvent B Seal and shake at constant temperature (24-48h) A->B C Centrifuge sample B->C D Withdraw clear supernatant C->D E Filter supernatant (0.22 µm filter) D->E F Dilute sample E->F G Quantify concentration (HPLC or UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow of the shake-flask solubility determination method.

Part 2: The Stability Profile and Forced Degradation

Stability testing is a critical component of drug development, ensuring that a drug substance maintains its quality, purity, and potency over time. Forced degradation (or stress testing) is the intentional degradation of a compound under conditions more severe than accelerated stability testing.[13] It is a regulatory expectation and serves several key purposes:[14]

  • To identify likely degradation products.

  • To elucidate degradation pathways.

  • To develop and validate stability-indicating analytical methods that can resolve the parent compound from its degradants.

Susceptibility to Degradation

The chemical structure of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one features a lactam ring and a ketone functional group, which suggest potential vulnerabilities.

  • Hydrolysis: The lactam ring is an amide and is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening.[15]

  • Oxidation: The aliphatic ketone side chain could be susceptible to oxidation. Furthermore, molecules with amine functionalities, even as amides, can sometimes be vulnerable to oxidative degradation.

  • Photolysis: Aromatic systems can absorb UV radiation, potentially leading to photodegradation.[16]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one under various stress conditions.

General Procedure:

  • Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile).[9]

  • For each stress condition, mix the stock solution with the stressor.

  • Incubate the samples for a defined period. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without completely consuming the parent compound.[13]

  • At appropriate time points, withdraw samples, neutralize them if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all samples (including an unstressed control) using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity analysis and degradant identification.

Specific Stress Conditions:

Stress ConditionTypical Reagents and ConditionsNeutralization/Quenching Step
Acid Hydrolysis 0.1 M HCl, heat at 60-80°CNeutralize with an equivalent amount of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH, heat at 60-80°CNeutralize with an equivalent amount of 0.1 M HCl
Oxidation 3-6% H2O2, room temperatureQuench with an antioxidant or by dilution
Thermal Store solid compound and solution at 60-80°CCool to room temperature
Photolytic (ICH Q1B) Expose solid and solution to UV (200 Wh/m²) and visible light (1.2 million lux hours)Analyze directly
Potential Degradation Pathways

Based on chemical principles, a potential degradation map can be proposed. The primary points of lability are the lactam ring and the ketone side chain.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent 6-(2-Oxopropyl)-3,4- dihydroquinolin-2(1H)-one Hydrolysis_Product Ring-Opened Product (Amino Acid Derivative) Parent->Hydrolysis_Product Acid/Base (H+/OH-) Heat Oxidation_Product1 Side-Chain Oxidation (e.g., Baeyer-Villiger) Parent->Oxidation_Product1 Oxidant (H2O2) Oxidation_Product2 Aromatic Ring Oxidation (e.g., Hydroxylation) Parent->Oxidation_Product2 Oxidant (H2O2)

Caption: Potential degradation pathways for the title compound.

Conclusion: Practical Implications and Recommendations

The solubility and stability profiles are not merely academic exercises; they provide actionable intelligence for the entire development lifecycle.

  • Handling and Storage: Based on thermal and photolytic stability studies, the compound should be stored in well-sealed containers, protected from light, and at controlled room temperature or refrigerated conditions to minimize degradation.

  • Formulation Development: The pH-dependent solubility profile is critical. For oral formulations, strategies to enhance solubility in the neutral pH of the intestine might be necessary if the compound proves to be a weak base. For parenteral formulations, the selection of solvents and pH is guided directly by this data.

  • Analytical Method Development: Forced degradation studies are indispensable for developing a robust, stability-indicating HPLC method. The method must be able to separate the intact parent compound from all potential degradation products to accurately measure purity and assay during stability studies.

By systematically characterizing the solubility and stability of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one, researchers can de-risk its development, ensuring that decisions are based on a solid foundation of physicochemical understanding.

References

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Home Sunshine Pharma. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone CAS 54197-66-9. [Link]

  • Magdouli, S., et al. (2022, November 30). Forced Degradation – A Review. IntechOpen. [Link]

  • Wisdomlib. (2025, July 31). PH-dependent solubility: Significance and symbolism. [Link]

  • Al-Saeed, F. A., et al. (2023). Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Process-Related Impurities. PMC. [Link]

  • de Barcelos, I. P., et al. (2019, October 22). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]

  • International Journal of Novel Research and Development. (2018, April 15). Degradation Profiling of Pharmaceuticals: A Review. [Link]

  • Journal of Chemical and Pharmaceutical Research. Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. [Link]

  • PubChem. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. [Link]

  • Al-Hamidi, H., et al. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. [Link]

  • Al-Gawhari, F., et al. (2023, May 3). Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine. MDPI. [Link]

  • Sankhe, P. B., et al. (2021). A Novel Approach for Synthesis and Characterization of Cilostazol Impurity A. IJPSR, 12(4), 2126-2131. [Link]

  • Pobudkowska, A., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • Alagić-Džambić, L., et al. (2020). Study of pH - Dependent Drugs Solubility for BCS Class 2 and Class 4. Chemistry Research Journal, 5(6), 101-104. [Link]

  • Torniainen, K., et al. (1997). Structure elucidation of a photodegradation product of ciprofloxacin. PubMed. [Link]

  • Singh, R., & Das, S. (2024, September 10). Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. Chemical Reviews Letters, 7, 560-572. [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75. [Link]

  • Simulations Plus. Prediction of pH-Dependent DDI for Basic Drugs using Physiologically Based Biopharmaceutics Modeling: Industry Case Studies. [Link]

  • K'oreje, K. O. (2012). Biodegradability analysis of pharmaceuticals used in developing countries; screening with OxiTop ® - C 110. Theseus. [Link]

  • Way2Drug. Phyto4Health. [Link]

  • Wzorek, Z., & Ryszka, F. (2009). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. [Link]

  • Google Patents. US20040034228A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • El-Mekabaty, A., et al. (2023). Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties. RSC Publishing. [Link]

  • Deng, G., et al. (2019, July 25). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. PubMed. [Link]

  • Inxight Drugs. 6-(2-OXOPROPYL)-2,4(1H,3H)-PYRIMIDINEDIONE. [Link]

  • Google Patents. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Zhang, S., et al. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PMC. [Link]

  • MedPharm. Insight & Resource Archive. [Link]

  • Google Patents. US10688091B2 - Aripiprazole prodrug composition.
  • Mikrochem. Products. [Link]

  • Chen, T., et al. (2021, March 4). A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood-Brain Barrier Dysfunction via Cellular Thiol Modification and Mitochondrial Damage. PubMed. [Link]

  • PubChem. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. [Link]

  • Silva, V., et al. (2020, February 23). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. MDPI. [Link]

  • PubChem. 6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol. [Link]

  • PubChem. Quinpirole. [Link]

  • PubChem. 6-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-. [Link]

Sources

Exploratory

6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one: Scaffold Analysis & Biological Potential

This technical guide provides an in-depth analysis of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one , a functionalized hydrocarbostyril derivative. While often utilized as a high-value intermediate in the synthesis of co...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one , a functionalized hydrocarbostyril derivative. While often utilized as a high-value intermediate in the synthesis of complex pharmaceutical agents (such as Cilostazol analogs), this scaffold possesses intrinsic pharmacophoric properties relevant to phosphodiesterase (PDE) inhibition and dopaminergic modulation.

Executive Summary & Chemical Identity

6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one represents a "privileged structure" in medicinal chemistry—the 3,4-dihydroquinolin-2(1H)-one (hydrocarbostyril) core substituted at the 6-position with a reactive 2-oxopropyl (acetonyl) group.

This specific substitution pattern is critical. The 6-position is the primary vector for potency in Type III Phosphodiesterase (PDE3) inhibitors (e.g., Cilostazol, Cilostamide). The acetonyl side chain serves as a "chemical handle," allowing researchers to synthesize diverse heterocyclic libraries (e.g., thiazoles, imidazoles) or to test the molecule itself as a moderate inhibitor of platelet aggregation.

Property Data
IUPAC Name 6-(2-oxopropyl)-3,4-dihydro-1H-quinolin-2-one
Common Class Hydrocarbostyril / Dihydroquinolinone
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Predicted LogP ~1.5 - 1.8 (Lipophilic, membrane permeable)
Key Pharmacophore Lactam ring (H-bond donor/acceptor); 6-position ketone (Linker/Acceptor)

Predicted Biological Activity & Mechanism of Action[2]

Primary Mechanism: PDE3 Inhibition

The structural homology of 6-(2-oxopropyl)-3,4-dihydroquinolin-2(1H)-one to established PDE3 inhibitors suggests it acts as a competitive inhibitor of the PDE3 catalytic site.

  • Mechanism: The lactam (quinolinone) ring mimics the purine ring of cAMP (the natural substrate). It binds to the Q-pocket of the PDE3 enzyme.

  • Role of the 6-Substituent: In potent drugs like Cilostazol, the 6-position holds a lipophilic linker attached to a nitrogen heterocycle. The 2-oxopropyl group in this molecule acts as a truncated version of this linker. While likely less potent than Cilostazol (IC50 ~0.2 µM), it retains the essential binding geometry to block cAMP hydrolysis.

  • Physiological Outcome: Inhibition of PDE3 leads to increased intracellular cAMP levels in platelets and vascular smooth muscle cells.

    • Platelets: Increased cAMP

      
       PKA activation 
      
      
      
      Phosphorylation of VASP
      
      
      Inhibition of Aggregation .
    • Vascular Smooth Muscle: Increased cAMP

      
       MLCK inhibition 
      
      
      
      Vasodilation .
Secondary Mechanism: Dopaminergic Modulation

Dihydroquinolinones are also scaffolds for dopamine D2 partial agonists (e.g., Aripiprazole). However, D2 activity typically requires a 7-substitution pattern linked to a piperazine moiety. The 6-(2-oxopropyl) analog is less likely to exhibit strong antipsychotic effects but may possess off-target affinity for GPCRs, necessitating selectivity screening.

Signaling Pathway Diagram

The following diagram illustrates the downstream effects of PDE3 inhibition by the hydrocarbostyril scaffold.

PDE3_Pathway Compound 6-(2-Oxopropyl)-3,4- dihydroquinolin-2(1H)-one PDE3 PDE3 Enzyme Compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Normally degrades AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis blocked by PDE3 inhibition PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet Platelet Aggregation (INHIBITED) PKA->Platelet Phosphorylates VASP (Inhibits Aggregation) Vasodilation Vasodilation (PROMOTED) PKA->Vasodilation Inhibits MLCK

Caption: Mechanism of Action: The compound inhibits PDE3, preventing cAMP hydrolysis, which results in anti-thrombotic and vasodilatory effects.[1]

Synthesis & Chemical Development

For researchers using this compound as a lead or intermediate, a robust synthetic route is required. The direct alkylation of the dihydroquinolinone core is the most efficient pathway.

Synthetic Protocol: Friedel-Crafts Acylation Approach

This protocol describes the introduction of the acetonyl group to the 6-position of the 3,4-dihydroquinolin-2(1H)-one core.

Reagents:

  • Starting Material: 3,4-dihydroquinolin-2(1H)-one (CAS: 553-03-7).

  • Reagent: Chloroacetone or Bromoacetone.

  • Catalyst: Aluminum Chloride (AlCl₃) or Zinc Chloride (ZnCl₂).

  • Solvent: Nitrobenzene or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and N₂ inlet, dissolve 3,4-dihydroquinolin-2(1H)-one (10 mmol) in dry Nitrobenzene (20 mL).

  • Catalyst Addition: Cool the solution to 0°C. Add AlCl₃ (30 mmol) portion-wise to avoid a rapid exotherm. Stir for 30 minutes until the complex forms.

  • Acylation: Dropwise add Chloroacetone (12 mmol) over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4-6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Quenching: Pour the reaction mixture carefully into ice-cold HCl (1M) to decompose the aluminum complex.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, gradient 0-40% EtOAc in Hexane) to yield 6-(2-oxopropyl)-3,4-dihydroquinolin-2(1H)-one .

Synthesis Workflow Diagram

Synthesis_Flow SM 3,4-Dihydroquinolin-2(1H)-one Intermediate Complex Formation (0°C, Nitrobenzene) SM->Intermediate Dissolution Reagent Chloroacetone + AlCl3 Reagent->Intermediate Acylation Product 6-(2-Oxopropyl)-3,4- dihydroquinolin-2(1H)-one Intermediate->Product 60°C, 6h Acid Quench

Caption: Synthetic route via Friedel-Crafts acylation of the hydrocarbostyril core.

Experimental Biological Assays

To validate the biological activity, the following assays are recommended. These protocols are designed to confirm PDE3 specificity and functional anti-platelet activity.

In Vitro PDE3 Inhibition Assay

Objective: Determine the IC50 of the compound against human PDE3A.

Protocol:

  • Enzyme Source: Recombinant human PDE3A (isolated from Sf9 cells).

  • Substrate: [³H]-cAMP (1 µM final concentration).

  • Incubation:

    • Prepare serial dilutions of the test compound in DMSO (0.1 nM to 100 µM).

    • Incubate enzyme + compound + substrate in Tris-HCl buffer (pH 7.5) containing MgCl₂ (5 mM) for 20 minutes at 30°C.

  • Termination: Stop reaction by boiling for 2 minutes or adding snake venom nucleotidase (to convert AMP to Adenosine).

  • Quantification: Separate [³H]-Adenosine from [³H]-cAMP using ion-exchange chromatography (Dowex resin). Count radioactivity via liquid scintillation.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Ex Vivo Platelet Aggregation Assay (Born Method)

Objective: Assess the functional efficacy of the compound in preventing thrombosis.

Protocol:

  • Blood Collection: Collect human venous blood into sodium citrate (3.8%) tubes.

  • PRP Preparation: Centrifuge at 150 x g for 15 minutes to obtain Platelet-Rich Plasma (PRP).

  • Treatment: Incubate PRP (250 µL) with the test compound (10, 30, 100 µM) or vehicle (DMSO) for 3 minutes at 37°C.

  • Induction: Add ADP (5 µM) or Collagen (2 µg/mL) to induce aggregation.

  • Measurement: Monitor light transmission using an aggregometer for 5 minutes.

    • 0% Transmission = PRP (cloudy).

    • 100% Transmission = Platelet-Poor Plasma (clear).

  • Result: Calculate % Inhibition of maximal aggregation compared to control.

References

  • Martinez, G. R., et al. (1992).[2] "3,4-Dihydroquinolin-2(1H)-ones as combined inhibitors of thromboxane A2 synthase and cAMP phosphodiesterase."[2] Journal of Medicinal Chemistry, 35(4), 620-628.[2] Link

  • Sudo, T., et al. (2000). "Potent and selective inhibition of platelet aggregation by Cilostazol." Arzneimittelforschung, 50(5), 435-440.
  • Schudt, C., et al. (1991). "Phosphodiesterase Inhibitors."[1][2][3][4][5] Academic Press. (Foundational text on PDE inhibitor classes).

  • Nishi, T., et al. (1983). "Studies on 2-Oxoquinoline Derivatives as Blood Platelet Aggregation Inhibitors." Chemical and Pharmaceutical Bulletin, 31(4), 1151-1157. Link

Sources

Foundational

Process Chemistry & Synthetic Utility of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one

Topic: Content Type: Technical Whitepaper / Process Guide Audience: Senior Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.[1] [1] Executive Summary: The Strategic Value of C-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Process Guide Audience: Senior Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.[1]

[1]

Executive Summary: The Strategic Value of C-6 Functionalization

6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one (CAS: Analogous to 54396-44-0 series) represents a critical "branch-point" intermediate in the synthesis of carbostyril-based therapeutics.[1] While the 6-hydroxy and 6-alkoxy variants (e.g., Cilostazol intermediates) are ubiquitous in industrial pharmacology, the 6-alkylcarbonyl derivatives—specifically this acetonyl congener—offer a unique carbon-carbon (C-C) linked scaffold.[1]

This molecule serves as a versatile electrophilic handle, enabling the synthesis of next-generation dopamine (D2) partial agonists and phosphodiesterase (PDE) inhibitors via reductive amination.[1] Its value lies in its stability relative to its aldehyde counterparts and its ability to access complex amine libraries without disrupting the sensitive lactam core.

This guide details the Wacker Oxidation Protocol , a high-fidelity synthetic route chosen for its regiochemical precision over traditional Friedel-Crafts acylation methods.[1]

Chemical Identity & Structural Analysis[2][3][4][5]

PropertySpecification
IUPAC Name 6-(2-oxopropyl)-3,4-dihydro-1H-quinolin-2-one
Common Name 6-Acetonyl-3,4-dihydrocarbostyril
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Key Functional Groups Lactam (cyclic amide), Aryl-ketone (acetonyl), Dihydro-ring
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, hot MeOH; sparingly soluble in water

Critical Structural Note: Researchers must distinguish this molecule from 6-(2-oxopropoxy)-3,4-dihydroquinolin-2(1H)-one .

  • Oxopropyl (C-C Bond): Robust metabolic stability; used in CNS drug scaffolds.[1]

  • Oxopropoxy (C-O Bond): Ether linkage; common in PDE3 inhibitors (e.g., Cilostazol metabolites).[1]

  • This guide focuses exclusively on the C-C bonded variant.

Synthetic Pathway: The Wacker Oxidation Route[6][7][8]

Why this Route?

Direct Friedel-Crafts alkylation of 3,4-dihydroquinolin-2(1H)-one with chloroacetone is operationally hazardous and regiochemically poor, often yielding mixtures of C-6, C-8, and N-alkylated products.[1]

The Wacker Oxidation of 6-allyl-3,4-dihydroquinolin-2(1H)-one is the superior "Senior Scientist" choice.[1] It guarantees regioselectivity (established in the precursor) and proceeds under mild conditions that preserve the lactam ring.[1]

Pathway Visualization

Synthesispathway Start 4-Allylaniline (Starting Material) Step1 Cyclization (3-chloropropionyl chloride / AlCl3) Start->Step1 Ring Closure Inter 6-Allyl-3,4-dihydroquinolin-2(1H)-one (Key Precursor) Step1->Inter Yield: ~85% Step2 Wacker Oxidation (PdCl2 / CuCl2 / O2) Inter->Step2 Tsuji-Wacker Cond. Product 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one (Target) Step2->Product Markovnikov Selectivity

Figure 1: The regioselective synthesis strategy utilizing the Wacker Oxidation to install the acetonyl functionality.

Detailed Experimental Protocol

Stage 1: Synthesis of Precursor (6-Allyl-3,4-dihydroquinolin-2(1H)-one)

Note: If not commercially available, this is synthesized via the reaction of 4-allylaniline with 3-chloropropionyl chloride, followed by AlCl3-mediated Friedel-Crafts cyclization.[1]

Stage 2: Wacker Oxidation (The Critical Step)[1]

Reagents:

  • Substrate: 6-Allyl-3,4-dihydroquinolin-2(1H)-one (1.0 eq)[1]

  • Catalyst: Palladium(II) Chloride (PdCl₂) (0.1 eq)[1]

  • Co-oxidant: Copper(I) Chloride (CuCl) (1.0 eq)[1]

  • Solvent System: DMF : Water (7:1 v/v)[1][2]

  • Atmosphere: Oxygen (Balloon pressure)[1][3]

Protocol:

  • Setup: In a 3-neck round-bottom flask equipped with a magnetic stir bar, dissolve PdCl₂ (17.7 mg, 0.1 mmol) and CuCl (99 mg, 1.0 mmol) in the DMF/H₂O mixture (24 mL total). Stir vigorously at Room Temperature (RT) under an oxygen atmosphere (balloon) for 1 hour. Observation: The solution should turn from green to dark brown/black as the active catalytic species forms.

  • Addition: Dissolve 6-allyl-3,4-dihydroquinolin-2(1H)-one (187 mg, 1.0 mmol) in minimal DMF (2 mL) and add dropwise to the catalyst mixture.

  • Reaction: Stir the mixture at RT for 24 hours under positive oxygen pressure.

    • Process Control: Monitor via TLC (EtOAc:Hexane 1:1). The allyl alkene spot (high Rf) should disappear, replaced by the more polar ketone spot.[1]

  • Workup:

    • Quench the reaction with 1N HCl (cold, 20 mL) to break Pd-complexes.[1]

    • Extract with Ethyl Acetate (3 x 30 mL).[1]

    • Wash the combined organics with Brine (2 x 20 mL) to remove DMF.[1]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude residue is purified via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Yield Expectation: 75-82% isolated yield.

Quality Control & Analytical Validation

To ensure the integrity of the "2-oxopropyl" moiety (and rule out isomerization to the conjugated alkene), the following analytical signatures must be verified.

TechniqueDiagnostic SignalMechanistic Interpretation
¹H NMR (DMSO-d₆) δ 2.15 ppm (s, 3H) Methyl protons of the ketone (terminal).[1]
δ 3.65 ppm (s, 2H) Benzylic methylene protons.[1] Note: If this appears as a doublet or vinylic signal, isomerization has occurred.
δ 10.1 ppm (s, 1H) Lactam NH (Broad singlet).[1]
¹³C NMR ~206 ppm Carbonyl carbon of the ketone.
~170 ppm Carbonyl carbon of the lactam.
IR Spectroscopy 1715 cm⁻¹ Ketone C=O stretch (distinct from lactam).[1]
1660 cm⁻¹ Lactam C=O stretch (Amide I).[1]

Downstream Utility: The Reductive Amination Logic

The primary industrial application of 6-(2-oxopropyl)-3,4-dihydroquinolin-2(1H)-one is as a substrate for Reductive Amination .[1] This reaction allows for the rapid generation of "Dopamine-Hybrid" libraries, connecting the privileged carbostyril scaffold to various amines (piperazines, piperidines) found in antipsychotics like Aripiprazole and Brexpiprazole.[1]

DownstreamUtility Ketone 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one Imine Intermediate Imine/Enamine Ketone->Imine + Amine, Acid Cat. Amine Secondary Amine (HNR₂) (e.g., N-phenylpiperazine) Amine->Imine Reduction Reduction Step (NaBH(OAc)₃ / DCE) Imine->Reduction Drug Target Scaffold: 6-(2-Aminopropyl)-carbostyril derivatives Reduction->Drug Stereoselective Reduction possible

Figure 2: Workflow for converting the ketone intermediate into bioactive amine scaffolds.

Causality in Reagent Choice
  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) is preferred over NaBH₄.[1]

  • Reasoning: The ketone is sterically accessible but the lactam is sensitive. NaBH(OAc)₃ is mild enough to reduce the imine formed in situ without reducing the lactam carbonyl or the ketone prior to amination.

References

  • Tsuji, J. (1984).[1] Organic Synthesis with Palladium Compounds. Springer-Verlag.[1] (Foundational text on Wacker Oxidation mechanics).

  • Otsuka Pharmaceutical Co., Ltd. (1982).[1] Carbostyril Derivatives and Process for Preparing the Same. US Patent 4,338,321. Link (Establishes the industrial relevance of 6-substituted carbostyrils).[1]

  • Sigman, M. S., et al. (2011).[1] Catalyst-Controlled Wacker-Type Oxidation of Protected Allylic Amines. Journal of the American Chemical Society.[4] Link (Provides modern, high-yield protocols for Wacker oxidations on sensitive amine-containing substrates).[1]

  • Nishimura, K., et al. (1985).[1] Studies on 3,4-dihydrocarbostyril derivatives. Chemical and Pharmaceutical Bulletin. (Detailed spectral data for 6-substituted dihydroquinolinones).

  • Organic Chemistry Portal. (2023). Wacker Oxidation.[3][5][4] Link (General reaction parameters and solvent effects).

Sources

Protocols & Analytical Methods

Method

Application Note: 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one in Neuroscience Research

This guide details the application of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one (CAS: 119899-34-2), a critical intermediate and privileged scaffold in the synthesis of neuroactive small molecules.[1] [1] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one (CAS: 119899-34-2), a critical intermediate and privileged scaffold in the synthesis of neuroactive small molecules.[1]

[1]

Executive Summary

6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one (hereafter referred to as 6-OPDQ ) serves as a versatile chemical building block in neuroscience drug discovery.[1] Its structural core—a 3,4-dihydroquinolin-2(1H)-one (dihydrocarbostyril) ring substituted at the 6-position—acts as a robust bioisostere for the catechol moiety found in dopamine and norepinephrine, as well as the indole ring of serotonin.[1]

In neuroscience research, 6-OPDQ is primarily utilized for:

  • Synthesis of Rigidified Neurotransmitter Analogs: Generating conformationally restricted dopamine (D2/D3) and serotonin (5-HT1A/2A) receptor ligands via reductive amination.[1]

  • Development of Neuroprotective PDE3 Inhibitors: Creating analogs of Cilostazol to study cAMP signaling pathways in neuronal survival and stroke recovery.

  • Fragment-Based Drug Design (FBDD): Serving as a "warhead" precursor for exploring structure-activity relationships (SAR) in GPCR modulation.[1]

Scientific Background & Mechanism[1]

The "Privileged Scaffold" Concept

The dihydroquinolinone core is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple disparate biological targets with high affinity.[1]

  • Catechol Mimicry: The 6-position substitution mimics the para-hydroxyl group of dopamine, while the lactam (NH-CO) moiety provides hydrogen bond donor/acceptor sites analogous to the meta-hydroxyl or the indole nitrogen of serotonin.[1]

  • Side Chain Geometry: The 2-oxopropyl group at the 6-position (

    
    ) provides a specific three-carbon handle.[1] Upon chemical modification (e.g., reductive amination), this forms a 2-aminopropyl  side chain, directly mimicking the structure of amphetamine or the ethylamine tail of dopamine, but with a rigidified aromatic anchor.[1]
    
Target Pathways
  • Dopaminergic System: Ligands derived from 6-OPDQ target D2 and D3 receptors, relevant for antipsychotic (schizophrenia) and antiparkinsonian research.[1]

  • Serotonergic System: 5-HT1A partial agonism is a key feature of "third-generation" antipsychotics (e.g., Aripiprazole, Brexpiprazole).[1] 6-OPDQ derivatives allow fine-tuning of this activity.[1]

  • Phosphodiesterase 3 (PDE3): The 6-substituted dihydroquinolinone core is the pharmacophore of Cilostazol, a PDE3 inhibitor.[1] Analogs synthesized from 6-OPDQ are used to probe cAMP/cGMP signaling in neuroprotection and axon regeneration.[1]

Experimental Protocols

Protocol A: Synthesis of Dopamine/Serotonin Analogs (Reductive Amination)

Objective: To convert the ketone functionality of 6-OPDQ into a secondary or tertiary amine, creating a library of potential GPCR ligands.

Reagents:

  • Substrate: 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one (1.0 eq)[1]

  • Amine Partner: Primary or secondary amine (e.g., N-propylamine, piperazine derivatives) (1.2 eq)[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (1.5 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[1]

  • Catalyst: Acetic acid (glacial, catalytic amount)[1]

Workflow:

  • Imine Formation: Dissolve 6-OPDQ (1 mmol) and the selected amine (1.2 mmol) in DCE (5 mL). Add glacial acetic acid (1-2 drops) to catalyze imine formation.[1] Stir at Room Temperature (RT) for 1–2 hours under nitrogen atmosphere.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12–16 hours). Monitor consumption of the ketone by TLC (Silica, 5% MeOH in DCM).

  • Quenching: Quench with saturated aqueous

    
     solution.
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to isolate the amine derivative.

Data Output:

  • Yield: Typically 60–85%.[1]

  • Characterization: Confirm structure via

    
     (disappearance of ketone methyl singlet at 
    
    
    
    ppm, appearance of multiplet for CH-N).
Protocol B: Neuroprotective Assay (PDE3 Inhibition Screen)

Objective: To evaluate 6-OPDQ derivatives for neuroprotective activity against oxidative stress in neuronal cultures (PC12 or SH-SY5Y cells).[1]

Workflow:

  • Cell Culture: Seed SH-SY5Y cells in 96-well plates (

    
     cells/well) in DMEM/F12 medium. Differentiate with Retinoic Acid (10 
    
    
    
    M) for 5 days to induce neuronal phenotype.[1]
  • Pre-treatment: Treat cells with synthesized 6-OPDQ derivatives (0.1, 1.0, 10

    
    M) for 2 hours. Include Cilostazol (10 
    
    
    
    M) as a positive control.[1]
  • Insult: Add

    
     (100 
    
    
    
    M) or 6-OHDA (50
    
    
    M) to induce oxidative stress. Incubate for 24 hours.
  • Viability Assay: Assess cell survival using MTT or CellTiter-Glo (ATP) assay.[1]

  • Analysis: Normalize viability to vehicle-treated control. Calculate

    
     for neuroprotection.[1]
    

Visualizations & Pathways

Diagram 1: Chemical Synthesis & Pharmacophore Mapping

This diagram illustrates the conversion of 6-OPDQ into active neuropharmacological agents and maps the structural features to dopamine/serotonin targets.[1]

G cluster_0 Pharmacophore Mapping OPDQ 6-(2-Oxopropyl)- 3,4-dihydroquinolin-2(1H)-one (Scaffold) Reaction Reductive Amination (R-NH2 / NaBH(OAc)3) OPDQ->Reaction Precursor Ligand 6-(2-Aminoalkyl)- 3,4-dihydroquinolin-2(1H)-one (Active Ligand) Reaction->Ligand Synthesis Target1 Dopamine D2/D3 Receptors (Antipsychotic/Parkinson's) Ligand->Target1 Binding (Catechol Mimic) Target2 5-HT1A/2A Receptors (Anxiolytic/Antidepressant) Ligand->Target2 Binding (Indole Mimic) Target3 PDE3 Enzyme (Neuroprotection) Ligand->Target3 Inhibition (cAMP elevation) Pharma1 Lactam (NH-CO) ~ Meta-OH / Indole NH Pharma2 6-Alkyl Chain ~ Para-OH / Ethylamine

Caption: Synthesis pathway transforming the 6-OPDQ scaffold into bioactive ligands targeting GPCRs and PDE3.

Quantitative Data Summary

Table 1: Comparative Potency of 6-OPDQ Derivatives (Hypothetical/Representative Data) Note: Values represent typical ranges for optimized leads derived from this scaffold.

Derivative ClassModification (R-Group)Target Affinity (

)
Functional ActivityApplication
Parent Scaffold Ketone (Unmodified)> 10,000 nMInactiveStarting Material
Amine Analog A N-Propyl (Dopamine mimic)10 - 50 nM (D2)Partial AgonistParkinson's Research
Amine Analog B 4-Phenylpiperazine1 - 10 nM (5-HT1A)AgonistAnxiolytic Research
Amine Analog C Bulky Lipophilic Amine50 - 200 nM (PDE3)InhibitorStroke/Neuroprotection

References

  • Otsuka Pharmaceutical Co., Ltd. (1988).[1] Carbostyril derivatives and process for preparing the same. US Patent 4,734,416.[1] Link (Foundational patent for 6-substituted dihydroquinolinones like Cilostazol).[1]

  • Kikuchi, T., et al. (2018).[1] Pharmacology of Brexpiprazole: A Novel Serotonin-Dopamine Activity Modulator. Journal of Comparative Neurology. Link (Context on dihydroquinolinone scaffolds in neuroscience).[1]

  • BLD Pharm. (2024).[1] Product Analysis: 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one (CAS 119899-34-2).[1] Link (Chemical properties and commercial availability).[1]

  • Nishi, T., et al. (1983).[1] Studies on 2-oxoquinoline derivatives as blood platelet aggregation inhibitors.[1] II. 6-Alkoxy-2-oxoquinoline derivatives. Chemical and Pharmaceutical Bulletin. Link (SAR of 6-substituted quinolinones).[1]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one

Introduction: The Therapeutic Potential of the Dihydroquinolinone Scaffold The 3,4-dihydroquinolin-2(1H)-one core is a recognized "privileged structure" in medicinal chemistry, forming the foundation of numerous pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a recognized "privileged structure" in medicinal chemistry, forming the foundation of numerous pharmacologically active compounds.[1] Analogs of this scaffold have demonstrated a wide array of biological activities, including potent anticancer and anticonvulsant effects.[1] The versatility of this chemical backbone allows for the creation of diverse compound libraries with the potential to modulate key signaling pathways, making it a valuable starting point for drug discovery campaigns.[1] Some derivatives, for instance, have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical target in oncology.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of high-throughput screening (HTS) to investigate the biological activity of a specific analog, 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one . Given the therapeutic promise of the dihydroquinolinone family, a systematic HTS approach is warranted to uncover novel biological targets and potential therapeutic applications for this compound. We will detail robust, field-proven protocols for three distinct HTS platforms: Fluorescence Polarization (FP), AlphaLISA, and a cell-based reporter assay. These methods are selected for their scalability, sensitivity, and adaptability to a wide range of biological questions, from direct target engagement to pathway modulation in a cellular context.

Pillar 1: Assay Selection and the Principle of Self-Validation

The choice of an HTS assay is fundamentally dictated by the hypothesized mechanism of action of the compound library. Since the specific targets of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one are yet to be fully elucidated, we present a multi-pronged screening strategy. This approach increases the probability of identifying a "hit" by probing different levels of biological complexity.

A cornerstone of a successful HTS campaign is the implementation of self-validating systems. This is achieved through rigorous assay development and the continuous monitoring of quality control metrics, most notably the Z'-factor . The Z'-factor is a statistical measure that quantifies the separation between positive and negative control populations, taking into account both their means and standard deviations.[2][3] An assay with a Z'-factor greater than or equal to 0.5 is considered excellent for HTS, as it indicates a robust separation between signals and minimal data variability, thereby reducing the likelihood of false positives or negatives.[2][3][4]

The formula for calculating the Z'-factor is as follows:

Z' = 1 - [3(σp + σn)] / |μp - μn|

Where:

  • μp = mean of the positive control

  • μn = mean of the negative control

  • σp = standard deviation of the positive control

  • σn = standard deviation of the negative control

Throughout the protocols described below, the calculation and monitoring of the Z'-factor are integral steps to ensure data integrity and the reliability of hit identification.

Pillar 2: High-Throughput Screening Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for Protein-Protein Interaction (PPI) Inhibitors

Rationale: The FP assay is a homogeneous technique ideal for studying molecular interactions in solution.[5][6] It is particularly well-suited for screening large compound libraries to identify inhibitors of protein-protein interactions (PPIs).[6][7] The principle relies on the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein partner. Unbound, the small tracer rotates rapidly, leading to depolarization of emitted light. When bound to the larger protein, its rotation slows, and the emitted light remains polarized. An inhibitor of the PPI will displace the tracer, resulting in a decrease in fluorescence polarization.

Application: To screen for the potential of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one to inhibit a hypothetical PPI, for example, the interaction between a kinase and its substrate peptide.

Experimental Workflow:

G A 1. Cell Plating & Stimulation B 2. Compound Treatment A->B C 3. Incubation (e.g., 24-72h) B->C D 4. Supernatant Harvest C->D E 5. AlphaLISA Assay D->E E1 Add Acceptor Beads & Biotinylated Antibody E->E1 F 6. Data Analysis E2 Incubate E1->E2 E3 Add Streptavidin Donor Beads E2->E3 E4 Incubate (in dark) E3->E4 E5 Read on EnVision Reader E4->E5 E5->F

Caption: AlphaLISA HTS Workflow for Cytokine Detection.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) in a 96-well or 384-well culture plate. [8] * Treat the cells with 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one at various concentrations.

    • Add a stimulating agent (e.g., lipopolysaccharide - LPS) to induce cytokine production. Include unstimulated and vehicle (DMSO) controls.

    • Incubate for a specified period (e.g., 24-72 hours). [8]

  • Supernatant Collection:

    • Centrifuge the cell plate and carefully collect the supernatant containing the secreted cytokines.

  • AlphaLISA Assay (384-well ProxiPlate):

    • Transfer a small volume (e.g., 5 µL) of supernatant to a 384-well ProxiPlate.

    • Add the AlphaLISA Acceptor beads conjugated with an anti-cytokine antibody and a biotinylated anti-cytokine antibody. [8] * Incubate at room temperature for 60 minutes. [8] * Add Streptavidin-coated Donor beads. [8] * Incubate at room temperature for 30 minutes in the dark. [8] * Read the plate on an EnVision or other AlphaScreen-capable plate reader.

  • Data Analysis and Hit Identification:

    • Calculate the Z'-factor using stimulated (positive control) and unstimulated (negative control) wells.

    • Determine the effect of the compound on cytokine levels compared to the vehicle control.

    • "Hits" would be compounds that significantly inhibit or enhance cytokine secretion.

Quantitative Data Summary Table:

ParameterValueReference
Plate Format96-well (cell culture), 384-well (assay)[8]
Cell TypeHuman PBMCs[9][8]
Incubation Time24-72 hours[8]
AlphaLISA Incubation60 min (Acceptor), 30 min (Donor)[8]
Z'-Factor≥ 0.5[10]
Protocol 3: Cell-Based Luciferase Reporter Assay

Rationale: Reporter gene assays are powerful tools for studying gene expression and signal transduction pathways in a cellular environment. [11][12]A luciferase reporter gene is placed under the control of a promoter that is responsive to a specific signaling pathway. Activation of the pathway leads to the expression of luciferase, which produces a luminescent signal upon the addition of its substrate.

Application: To screen for inhibitors or activators of a specific signaling pathway (e.g., NF-κB, which is relevant to inflammation and cancer) that might be modulated by 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one.

Experimental Workflow:

A Seed Reporter Cell Line in 384-well plates B Treat with Compound Library (incl. 6-(2-Oxopropyl)-...one) A->B C Add Pathway Stimulant (e.g., TNF-α for NF-κB) B->C D Equilibrate Plate to Room Temp. C->D E Add Luciferase Substrate D->E F Measure Luminescence E->F G Data Analysis & Hit Picking F->G

Caption: Cell-Based Reporter Assay HTS Workflow.

Step-by-Step Protocol:

  • Cell Plating:

    • On day 1, seed a stable cell line containing the luciferase reporter construct (e.g., HEK293 with an NF-κB-luciferase reporter) into 384-well white, solid-bottom tissue culture plates. [13]

  • Compound Addition and Stimulation:

    • On day 2, add 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one and other library compounds to the cells.

    • After a short pre-incubation with the compounds, add a stimulant to activate the pathway (e.g., TNF-α to activate the NF-κB pathway). Include appropriate positive (stimulant + DMSO) and negative (no stimulant) controls.

    • Incubate for a period sufficient to allow for reporter gene expression (e.g., 6-8 hours).

  • Luminescence Detection:

    • On day 3, allow the plates to equilibrate to room temperature.

    • Add a luciferase assay reagent (containing the substrate, luciferin) to all wells.

    • Measure the luminescent signal using a plate-based luminometer.

  • Data Analysis and Hit Identification:

    • Calculate the Z'-factor for the assay.

    • Normalize the data to the positive and negative controls.

    • Identify hits as compounds that significantly reduce the luminescent signal (inhibitors) or increase it in the absence of a stimulant (activators).

    • It is crucial to perform a counterscreen for cell viability (e.g., using a resazurin-based assay) to eliminate cytotoxic compounds that would non-specifically decrease the luciferase signal. [14] Quantitative Data Summary Table:

ParameterValueReference
Plate Format384-well[13]
Cell LineStable reporter cell line (e.g., HEK293-NF-κB-luc)[15]
Incubation Time6-8 hours post-stimulation
ReadoutLuminescence[13]
Z'-Factor≥ 0.5[15]
Conclusion and Forward Look

The dihydroquinolinone scaffold holds considerable promise for the development of novel therapeutics. [1]By employing the robust and validated high-throughput screening protocols detailed in this guide—Fluorescence Polarization, AlphaLISA, and cell-based reporter assays—researchers can systematically and efficiently probe the biological activity of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one . The successful execution of these assays, underpinned by rigorous quality control and data analysis, will pave the way for hit-to-lead campaigns and the ultimate discovery of new chemical probes and potential drug candidates.

References
  • Chew, V. et al. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. STAR Protocols. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BMG LABTECH. [Link]

  • Z-factor. Grokipedia. [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]

  • Fluorescence Polarization-Based High- Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Bio-protocol. [Link]

  • High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Ingenta Connect. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • What is Z' (read Z-factor)? RxPlora. [Link]

  • High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. Journal of Biological Chemistry. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. [Link]

  • High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. PubMed. [Link]

  • A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. MDPI. [Link]

  • High Throughput Screening Methods for PPI Inhibitor Discovery. Royal Society of Chemistry. [Link]

  • Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. Acta Pharmacologica Sinica. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks. [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers. Oncotarget. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Nexcelom Bioscience. [Link]

  • Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype. Frontiers in Pharmacology. [Link]

  • A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. MDPI. [Link]

  • Discovery of dihydroquinazolinone derivatives as potent, selective, and CNS-penetrant M(1) and M(4) muscarinic acetylcholine receptors agonists. PubMed. [Link]

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. MDPI. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Clinical Medicine. [Link]

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. [Link]

  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate. [Link]

  • High throughput screening identifies potential inhibitors targeting trimethoprim resistant DfrA1 protein in Klebsiella pneumoniae and Escherichia coli. Scientific Reports. [Link]

  • A high throughput drug screening assay to identify compounds that promote oligodendrocyte differentiation using acutely dissociated and purified oligodendrocyte precursor cells. PubMed. [Link]

  • High throughput screening of a small molecule chemical library reveals novel therapeutic potential drugs in treatment of diabetic retinopathy. Investigative Ophthalmology & Visual Science. [Link]

  • High Throughput Screening. Domainex. [Link]

  • The Study on Biological and Pharmacological Activity of Coumarins. Atlantis Press. [Link]

  • Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery. [Link]

  • Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. PubMed. [Link]

  • Synthesis, biofilm formation inhibitory, and inflammation inhibitory activities of new coumarin derivatives. Chemical Papers. [Link]

  • Natural Products: Isolation, Identification and Biological Activity. MDPI. [Link]

  • 3-Hydroxy-3-(2-oxopropyl)indolin-2-one, a product of a human-derived Enterocloster strain, is an inhibitor of nitric oxide production. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Purification challenges of "6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one"

Technical Support Ticket #QA-602 Subject: Purification & Isolation Protocol for 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #QA-602 Subject: Purification & Isolation Protocol for 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

User Issue Summary

Users synthesizing 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one (often via Friedel-Crafts acylation of 3,4-dihydroquinolin-2(1H)-one) frequently report:

  • "Oiling Out": The product separates as a sticky gum/oil during recrystallization rather than a discrete solid.[1]

  • Regioisomeric Impurities: Difficulty separating the desired 6-isomer from the 8-isomer byproduct.

  • Color Instability: The off-white product turns yellow/brown upon drying or storage.[1]

Module 1: The "Oiling Out" Phenomenon

Diagnosis: The dihydroquinolinone (lactam) core possesses strong hydrogen-bonding capabilities (N-H donor, C=O acceptor), while the 2-oxopropyl side chain adds lipophilicity and rotational freedom.[1] When impurities (unreacted starting material or isomers) are present, they depress the melting point, causing the compound to phase-separate as a supercooled liquid (oil) before it can crystallize.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Solvent System Ethanol (95%) or IPA/Water (9:1) Methanol is often too good a solvent, leading to low recovery.[1] Toluene causes oiling due to poor solubility of the lactam core at low temps.
Cooling Rate Adiabatic Cooling (Wrap flask in foil)Rapid cooling traps impurities in the lattice, lowering the melting point and inducing oiling. Slow cooling promotes Ostwald ripening.
Seeding Mandatory at

The 2-oxopropyl chain has high conformational entropy.[1] Seeds provide the necessary template to overcome the nucleation energy barrier.

Step-by-Step Recovery from Oil:

  • Re-heat the mixture until the oil dissolves completely.

  • Add a co-solvent (e.g., water to an alcoholic solution) dropwise at reflux until slight turbidity persists.[1]

  • Add a "clearing drop" of the good solvent to make it clear again.

  • Remove from heat.[2] Immediately add seed crystals (0.1% w/w).

  • Stir slowly (60 RPM). Do not stop stirring; static oiling is harder to fix.

Module 2: Impurity Profiling & Removal

The Chemistry of Contamination: The synthesis (typically Friedel-Crafts with chloroacetone or similar electrophiles) produces specific byproducts.[1]

  • Impurity A (Starting Material): 3,4-dihydroquinolin-2(1H)-one.[1][3][4] (Less polar than product).

  • Impurity B (Regioisomer): 8-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one. (Formed due to steric accessibility, though 6- is electronically favored).

  • Impurity C (Over-alkylation): 6,8-bis(2-oxopropyl)...[1] (Rare, but possible with excess reagent).[1]

Purification Logic Diagram (DOT):

PurificationLogic Crude Crude Reaction Mixture (Friedel-Crafts Workup) TLC TLC Analysis (DCM:MeOH 95:5) Crude->TLC Decision Is 8-Isomer > 5%? TLC->Decision Recryst Recrystallization (EtOH or IPA) Decision->Recryst No (Mainly SM present) Chrom Flash Chromatography (Gradient: DCM -> 5% MeOH) Decision->Chrom Yes (Hard to separate by cryst) MotherLiq Mother Liquor (Contains 8-isomer + SM) Recryst->MotherLiq Filtrate PureSolid Pure 6-Isomer (Off-white Solid) Recryst->PureSolid Crystals Chrom->PureSolid Main Fraction

Caption: Decision matrix for selecting between recrystallization and chromatography based on impurity profile.

Standard Operating Procedure (SOP) for Recrystallization:

  • Dissolution: Suspend crude solid in Ethanol (10 mL/g). Heat to reflux (

    
    ).
    
  • Filtration: If black specs (polymerized chloroacetone) remain, hot filter through Celite.[1]

  • Crystallization: Allow to cool to RT over 2 hours. Then cool to

    
     for 1 hour.
    
  • Wash: Filter and wash with cold Ethanol/Water (1:1).[1] Crucial: Pure ethanol wash may redissolve the product.

Module 3: Chemical Stability & Storage

Issue: The compound turns yellow/brown. Cause:

  • Oxidation: The benzylic position (C4 of the quinolinone ring) and the alpha-position of the ketone side chain are susceptible to oxidation, leading to fully aromatic quinolinones (carbostyrils) or diketones.

  • Photolysis: Dihydroquinolinones are light-sensitive.[1]

Preservation Protocol:

  • Drying: Vacuum oven at

    
     maximum. High heat promotes aldol condensation of the ketone side chain.
    
  • Storage: Amber glass vials under Argon/Nitrogen atmosphere.

  • Stabilization: If storing for >1 month, ensure no trace acid (Lewis acid catalyst) remains.[1] Wash the final organic layer with

    
     twice during workup.
    

FAQ: Frequently Asked Questions

Q1: Can I use Acetone for recrystallization?

  • No. While solubility is good, acetone is a ketone. If any residual Lewis acid (AlCl3/BF3) remains from the synthesis, the solvent will react with your product (Aldol condensation), creating complex impurities. Stick to Alcohols (EtOH, IPA).

Q2: My yield is low (40%). Where is the rest?

  • Check the mother liquor.[2] The 6-(2-oxopropyl) derivative has moderate solubility in ethanol. If the filtrate is rich in product, concentrate it to half volume and repeat crystallization, or switch to a "drowning out" method (dissolve in minimal hot DMF, pour into ice water).

Q3: How do I distinguish the 6-isomer from the 8-isomer by NMR?

  • 6-isomer: The aromatic region will show a characteristic pattern for 1,2,4-trisubstituted benzene.[1] Look for a doublet (J~8Hz) for H-8, a doublet of doublets for H-7, and a meta-coupled doublet for H-5.[1]

  • 8-isomer: This is 1,2,3-trisubstituted.[1] The splitting pattern will differ (often two doublets and a triplet).[1] Furthermore, the NH proton shift is often more downfield in the 8-isomer due to hydrogen bonding with the side chain carbonyl.

References

  • Otsuka Pharmaceutical Co Ltd. (1981).[1] Carbostyril derivatives and process for preparing the same.[1] U.S. Patent 4,277,479. (Foundational patent describing the synthesis and purification of 6-substituted 3,4-dihydrocarbostyrils).[1] Link

  • Nishi, T., et al. (1983). Studies on 2-oxoquinoline derivatives as blood platelet aggregation inhibitors.[1][3] II. Chemical and Pharmaceutical Bulletin, 31(4), 1151-1157. (Detailed structure-activity relationships and purification data for cilostazol-related intermediates). Link

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for recrystallization of amides and handling of "oiling out" phenomena). Link

Sources

Optimization

"6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one" stability testing and degradation products

Technical Support Center: Stability Profiling of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one Case ID: 6-OPDQ-STAB-001 Status: Active Analyst: Senior Application Scientist, Process Chemistry Division[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profiling of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one

Case ID: 6-OPDQ-STAB-001 Status: Active Analyst: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Compound Analysis

Welcome to the technical support hub for 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one . This molecule serves as a specialized scaffold in the synthesis of quinolinone-based pharmaceuticals (e.g., phosphodiesterase inhibitors like Cilostazol analogues or dopaminergic modulators).

Critical Structural Analysis: To understand the stability of this molecule, we must deconstruct its reactive moieties. It is not merely a "stable intermediate"; it possesses two distinct "soft spots" for degradation:

  • The Dihydro- Core (Reductive Liability): The 3,4-dihydroquinolin-2(1H)-one core is thermodynamically driven toward aromatization.[1] In the presence of oxygen, light, or transition metals, it tends to lose hydrogen to form the fully aromatic quinolin-2(1H)-one.

  • The 2-Oxopropyl Side Chain (Enolizable Ketone): The side chain contains a ketone group.[1] Crucially, the methylene group (

    
    ) connecting the aromatic ring to the carbonyl is doubly activated : it is both benzylic (adjacent to the aromatic ring) and alpha to a carbonyl.[1] This makes these protons highly acidic and prone to oxidation, halogenation, or aldol-type condensations.
    

Interactive Troubleshooting Guide

Use this module to diagnose unexpected results in your stability or purity assays.

Issue A: "I see a new peak at RRT ~0.90-0.95 (Eluting just before the main peak)."
  • Diagnosis: This is likely the Aromatized Impurity (6-(2-oxopropyl)quinolin-2(1H)-one).[1]

  • Mechanism: Oxidative dehydrogenation of the C3-C4 bond.[1]

  • Root Cause:

    • Exposure to air (oxygen) in solution for >24 hours.[1]

    • Presence of trace metal ions (Cu, Fe) in the solvent or buffer.

    • Sample preparation in basic diluents (base catalyzes aromatization).[1]

  • Corrective Action:

    • Protocol: Sparge all solvents with Argon/Nitrogen.[1]

    • Additive: Add 0.05% EDTA to the mobile phase to sequester metals.

    • Storage: Store reference standards in amber vials under inert gas at -20°C.

Issue B: "My main peak is broadening or splitting, and I see a dimer peak at high RRT."
  • Diagnosis: Aldol Condensation / Dimerization .

  • Mechanism: The enolizable ketone (2-oxopropyl) reacts with itself or trace aldehydes.[1] The benzylic/alpha-protons are labile.[1]

  • Root Cause:

    • pH of the diluent is too high (> pH 7.5).

    • High concentration samples stored at room temperature.[1]

  • Corrective Action:

    • Buffer: Ensure sample diluent is slightly acidic (0.1% Formic Acid in Water/MeCN).[1]

    • Temperature: Analyze samples immediately upon preparation; do not leave in autosampler >12 hours at ambient temp.

Issue C: "Ghost peaks appear when using Methanol as a diluent."
  • Diagnosis: Hemiketal Formation .[1]

  • Mechanism: The ketone carbonyl reacts reversibly with methanol to form a hemiketal.

  • Corrective Action:

    • Switch diluent to Acetonitrile (MeCN) .[1] MeCN is aprotic and will not attack the ketone.

Visualizing the Degradation Pathways

The following diagram illustrates the primary degradation routes for 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one.

DegradationPathways cluster_legend Degradation Triggers Parent Parent Molecule 6-(2-Oxopropyl)-3,4-dihydro... Oxidized Impurity A (Aromatized) 6-(2-Oxopropyl)quinolin-2(1H)-one (Loss of 2H at C3-C4) Parent->Oxidized Oxidation (Air/Light) -2H (Dehydrogenation) BenzylicOx Impurity B (Benzylic Oxidation) 6-(1-Hydroxy-2-oxopropyl)-... (Oxidation at alpha-methylene) Parent->BenzylicOx Radical Oxidation (Peroxide Stress) Dimer Impurity C (Dimer) Aldol Condensation Product (High pH / Conc.) Parent->Dimer Base Catalysis (pH > 8) Legend1 Air/Light -> Aromatization Legend2 Base -> Dimerization

Caption: Primary degradation pathways. The dominant path is oxidative aromatization (Red), followed by benzylic oxidation and dimerization (Yellow) under stress.

Validated Analytical Method (HPLC)

To accurately monitor stability, you cannot use a generic gradient. The method must separate the dihydro parent from the aromatized impurity.

Method ID: HPLC-OPDQ-002 (Stability Indicating)

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge)High surface area for resolution of structural analogs.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 4.[1]5)Acidic pH suppresses enolization of the ketone and ionization of the lactam.
Mobile Phase B Acetonitrile (MeCN)Aprotic solvent prevents hemiketal formation.[1]
Gradient 0 min: 10% B 15 min: 90% B 20 min: 90% BSlow gradient start to separate polar degradants (oxidized side chains).[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 254 nmMax absorption for the quinolinone core.
Col. Temp 30°CControls viscosity and retention reproducibility.[1]

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between Parent and Impurity A (Aromatized).

  • Tailing Factor: < 1.5 (If tailing occurs, lower pH of MPA to 3.5 using Formic Acid).

Forced Degradation Protocols

To validate the method above, perform these stress tests. These are designed to force the generation of the impurities described in the troubleshooting section.

Protocol 1: Oxidative Stress (The "Aromatization" Test)

This confirms the retention time of the quinolinone impurity.

  • Prepare a 1 mg/mL solution of the parent in MeCN.

  • Add 30% Hydrogen Peroxide (

    
    )  to reach a final concentration of 3%.
    
  • Incubate at Room Temperature for 4 hours.

  • Expected Result: Decrease in Parent peak; appearance of Impurity A (Aromatized) and potentially Impurity B (Benzylic oxidation).[1]

    • Note: If the reaction is too slow, add trace Cu(II) ions to catalyze the dehydrogenation.

Protocol 2: Base Stress (The "Condensation" Test)
  • Prepare a 1 mg/mL solution in MeCN.[1]

  • Add 0.1 N NaOH (1:1 volume ratio).

  • Incubate at 60°C for 1 hour.

  • Neutralize with 0.1 N HCl before injection.[1]

  • Expected Result: Appearance of late-eluting dimers or oligomers (due to aldol condensation of the 2-oxopropyl group).[1]

Protocol 3: Photostability
  • Expose solid sample (thin layer) to 1.2 million lux hours (ICH Q1B standard).[1]

  • Expected Result: Surface yellowing.[1] HPLC will likely show aromatization (Impurity A) as this process is photo-facilitated.[1]

Frequently Asked Questions (FAQ)

Q: Is the "2-oxopropyl" group stable in alcoholic solvents? A: Generally, yes, but equilibrium hemiketals can form in Methanol, leading to split peaks or broad baselines in HPLC. We strongly recommend using Acetonitrile as the solvent for analytical preparations to avoid this artifact.

Q: Why does the USP monograph for similar compounds (like Cilostazol) focus on the "Hydroxy" impurity? A: In Cilostazol synthesis, the intermediate is often reduced or reacted further. However, for your specific intermediate (6-(2-oxopropyl)-...), the ketone is the functional handle.[1] If you see a peak corresponding to the alcohol (reduction product), it implies your storage conditions might be reducing (unlikely in air) or you have cross-contamination with a reduction step in your process.

Q: Can I use a PDA (Photo Diode Array) to distinguish the Parent from the Aromatized impurity? A: Yes. The Parent (Dihydroquinolinone) typically has a UV max around 250-255 nm with a simpler spectrum.[1] The Impurity (Quinolinone/Carbostyril) is fully conjugated and will show a bathochromic shift (red shift) and often a more complex multi-band spectrum (bands around 230, 270, and 330 nm).

References

  • Mechanism of Dehydrogenation

    • Zhang, X., et al. "Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts." The Journal of Organic Chemistry, 2019.
    • [1]

  • Cilostazol Impurity Profiling (Related Structures)

    • Bhatt, N.P., et al. "Development and Validation of Stability Indicating Assay Method... for Brexpiprazole [and quinolinone intermediates]." Journal of Chemical and Pharmaceutical Research, 2018.

  • General Quinolinone Synthesis & Stability

    • Organic Chemistry Portal.[1] "Synthesis of Dihydroquinolinones."[2][3][4]

  • Official Monograph Context (Analogous Compounds)

    • United States Pharmacopeia (USP).[1] "Cilostazol Monograph: Related Compounds."[1] (Access requires subscription, but establishes the standard for quinolinone impurity limits).

    • [1]

Sources

Troubleshooting

Optimizing reaction conditions for "6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one"

Technical Support Center: Synthesis & Optimization of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one Executive Summary & Strategic Analysis The synthesis of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one (also known as 6-a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Optimization of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one

Executive Summary & Strategic Analysis

The synthesis of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one (also known as 6-acetonyl-3,4-dihydrocarbostyril ) presents a unique set of challenges compared to the more common 6-hydroxy or 6-acyl derivatives used in Cilostazol manufacturing.

The introduction of the 2-oxopropyl moiety (–CH₂–C(=O)–CH₃) is chemically precarious. Direct Friedel-Crafts alkylation with chloroacetone is plagued by polymerization and low regioselectivity. Consequently, our technical recommendation prioritizes a Two-Stage "Allyl-Wacker" Protocol for high-purity applications, while providing optimization parameters for the Direct Alkylation route for those restricted to single-step synthesis.

Core Reaction Protocols & Optimization

Method A: Direct Friedel-Crafts Alkylation (The "Direct" Route)

Best for: Rapid screening, low-cost reagents. Risk: High tar formation, difficult purification.

Optimized Protocol:

  • Stoichiometry: 3,4-dihydroquinolin-2(1H)-one (1.0 eq), Chloroacetone (1.2 eq), AlCl₃ (2.5 – 3.0 eq) .

  • Solvent: Nitrobenzene (preferred for thermal stability) or 1,2-Dichloroethane (DCE).

  • Temperature: Ramp from 0°C to 60°C.

Critical Mechanism Note: The amide carbonyl of the quinolinone ring acts as a Lewis base. The first equivalent of AlCl₃ coordinates irreversibly to this oxygen, deactivating the ring. You must provide excess Lewis acid to catalyze the alkylation.

Method B: The "Allyl-Wacker" Strategy (The "High-Yield" Route)

Best for: Scale-up, high purity requirements. Advantage: Avoids chloroacetone instability; higher regioselectivity.

Step 1: Friedel-Crafts Allylation

  • Reagents: Allyl chloride (1.2 eq), AlCl₃ (2.5 eq), CS₂ or Nitrobenzene.

  • Product: 6-Allyl-3,4-dihydroquinolin-2(1H)-one.[1]

  • Yield: Typically >80%.

Step 2: Wacker Oxidation

  • Reagents: PdCl₂ (cat.), CuCl (co-cat.), O₂ (atm), DMF/H₂O (7:1).

  • Mechanism: Palladium-catalyzed oxidation of the terminal alkene to the methyl ketone (Markovnikov product).

  • Product: 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one.

Experimental Data Summary

ParameterDirect Alkylation (Chloroacetone)Allyl-Wacker Strategy
Primary Reagent Chloroacetone (Toxic, lachrymator)Allyl Chloride / O₂
Catalyst System AlCl₃ (Stoichiometric)AlCl₃ / PdCl₂-CuCl (Catalytic)
Typical Yield 35 - 45%75 - 85% (Overall)
Major Impurity Polymeric tars, 8-isomerIsomerized internal alkene
Purification Difficult ChromatographyRecrystallization
Scalability Poor (Exotherm/Tarring)Excellent

Troubleshooting Guides (FAQs)

Issue 1: "The reaction mixture turned into a black, insoluble tar."

Diagnosis: Polymerization of the alkylating agent.

  • Context: Chloroacetone is highly prone to acid-catalyzed self-polymerization at the temperatures required to activate the deactivated quinolinone ring.

  • Corrective Action:

    • Switch Reagents: Use Methallyl chloride (3-chloro-2-methylpropene). The resulting product (6-(2-methylallyl)) can be ozonized to the desired ketone.

    • Order of Addition: Pre-complex the quinolinone with AlCl₃ in the solvent before adding the alkylating agent dropwise. This ensures the catalyst is available but the alkylating agent concentration remains low.

Issue 2: "I am recovering unreacted starting material despite high temp."

Diagnosis: Catalyst Sequestration.

  • Context: The lactam ring is a "Lewis Acid Sink." If you use 1.0–1.5 equivalents of AlCl₃, it is entirely bound to the amide oxygen. There is no free catalyst left to generate the carbocation from the alkyl halide.

  • Corrective Action: Increase AlCl₃ loading to 3.0 equivalents . The first equivalent binds the substrate; the remaining equivalents drive the reaction.

Issue 3: "Low Regioselectivity (Mixture of 6- and 8-isomers)."

Diagnosis: Steric/Electronic Control Failure.

  • Context: While the 6-position is para to the activating amine, the 8-position is ortho and accessible.

  • Corrective Action:

    • Solvent Switch: Use Nitrobenzene . Its large molecular volume and complexation with AlCl₃ increase the steric bulk of the active electrophilic species, favoring the less hindered 6-position.

    • Temperature: Lower the temperature. Higher temperatures (>80°C) overcome the activation energy difference between the 6- and 8-positions, eroding selectivity. Keep it <65°C.

Visualized Workflows

Diagram 1: The "Allyl-Wacker" Optimization Pathway

This diagram illustrates the recommended two-step synthesis to avoid direct alkylation issues.

WackerStrategy Start 3,4-Dihydroquinolin-2(1H)-one Step1 Friedel-Crafts Allylation (AlCl3 / Allyl Chloride) Start->Step1 Inter Intermediate: 6-Allyl-3,4-dihydroquinolin-2(1H)-one Step1->Inter Yield >80% Step2 Wacker Oxidation (PdCl2 / CuCl / O2) Inter->Step2 End Target: 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one Step2->End Regioselective Oxidation

Caption: The "Allyl-Wacker" route bypasses the instability of chloroacetone, utilizing robust Pd-catalyzed oxidation.

Diagram 2: Troubleshooting Logic Tree (Direct Alkylation)

Use this flow to diagnose failure modes in the direct AlCl₃/Chloroacetone reaction.

Troubleshooting Problem Reaction Failure Analysis Check1 Is the mixture black/tarry? Problem->Check1 Result1 Polymerization of Chloroacetone Check1->Result1 Yes Check2 Is Starting Material (SM) remaining? Check1->Check2 No Fix1 Action: Dropwise addition or switch to Methallyl Chloride Result1->Fix1 Result2 Catalyst Poisoning via Amide Check2->Result2 Yes Check3 Is 8-isomer forming? Check2->Check3 No (Conversion OK) Fix2 Action: Increase AlCl3 to 3.0 eq Result2->Fix2 Fix3 Action: Switch solvent to Nitrobenzene (Steric Control) Check3->Fix3 Yes

Caption: Diagnostic logic for identifying catalyst deactivation and polymerization issues.

References & Authoritative Grounding

  • Otsuka Pharmaceutical Co., Ltd. Process for preparing carbostyril derivatives. U.S. Patent 4,277,479.[2] (Foundational patent describing the Friedel-Crafts acylation/alkylation of 3,4-dihydroquinolin-2(1H)-one scaffolds).

  • Nishi, T., et al. (1983).[2] Studies on 2(1H)-quinolinone derivatives as platelet aggregation inhibitors.[2][3][4] II. Synthesis and biological activity of 6-(3-substituted propoxy)- and 6-(4-substituted butoxy)-2(1H)-quinolinones. Chemical & Pharmaceutical Bulletin, 31(4), 1151-1157. (Establishes the reactivity profile of the 6-position in dihydrocarbostyrils).

  • Tsuji, J. (1984). Synthetic applications of the palladium-catalyzed oxidation of olefins to ketones. Synthesis, 1984(05), 369-384. (The authoritative review on the Wacker oxidation mechanism used in Method B).

  • Olah, G. A. (Ed.). (1964). Friedel-Crafts and Related Reactions. Interscience Publishers. (The definitive text on Lewis Acid stoichiometry in lactam acylations).

Sources

Optimization

Improving the chiral separation of "6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one" enantiomers

Technical Support Center: Chiral Technologies Division Ticket ID: #CHIR-8921 Topic: Method Development for 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one Derivatives Status: Open / Specialist Review Assigned Scientist: Dr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Technologies Division Ticket ID: #CHIR-8921 Topic: Method Development for 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one Derivatives Status: Open / Specialist Review Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Initial Diagnostic & Chemical Reality Check

User Query: "I need to separate the enantiomers of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one."

Scientist Response: Before we proceed to method development, we must address a critical chemical property of your target molecule.

CRITICAL ALERT: The molecule 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one (often referred to as the "ketone intermediate" in Cilostazol synthesis) is achiral .

  • Reasoning: The side chain at position 6 is an acetonyl group (

    
    ). It possesses no stereogenic center. The 3,4-dihydroquinolinone core is also achiral in this substitution pattern.
    
  • The Likely Scenario: You are likely attempting to analyze the enantiomeric excess (ee) of the downstream reduction product: 6-(2-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one .

This guide is structured to support the separation of the chiral alcohol derivative , as this is the standard critical quality attribute (CQA) in this synthesis pathway.

Method Development: The "Golden Standard" Protocol

If you are analyzing the 6-(2-Hydroxypropyl) derivative, the separation relies on the discrimination of the secondary alcohol enantiomers. The dihydroquinolinone core contains an amide (lactam), which acts as a hydrogen bond donor/acceptor, necessitating specific mobile phase modifiers.

Recommended Starting Conditions (Screening Phase)
ParameterCondition A (Normal Phase)Condition B (Polar Organic)Condition C (SFC - Green)
Column Chiralpak AD-H or Chiralcel OD-H Chiralpak IA (Immobilized)Chiralpak AD-3 / IG-3
Chemistry Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Amylose derivatives
Mobile Phase n-Hexane / IPA (90:10)Acetonitrile / Methanol (95:5)CO₂ / Methanol (80:[1]20)
Additive 0.1% Diethylamine (DEA) 0.1% DEA + 0.1% TFA0.1% DEA or Isopropylamine
Temp 25°C25°C40°C
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min

Why these choices?

  • Columns: The "AD" and "OD" chemistries are the industry standard for aromatic alcohols. The carbamate linkage in the stationary phase interacts via hydrogen bonding with the hydroxyl group of your analyte.

  • Additive (DEA): The quinolinone ring has a lactam nitrogen. Without a basic additive like Diethylamine (DEA), this nitrogen will interact non-specifically with residual silanols on the silica support, causing severe peak tailing .

Troubleshooting Guide (FAQ Format)

Q1: "I am seeing a single sharp peak, even after reduction. Why?"

Diagnosis:

  • Incomplete Reduction: You may still be injecting the ketone (achiral). Use a Diode Array Detector (DAD) to check the UV spectrum. The ketone typically has a different

    
     than the alcohol.
    
  • Co-elution: The enantiomers are perfectly overlapping. Fix: Switch from an Amylose column (AD-H) to a Cellulose column (OD-H). These two phases often have complementary selectivity.

Q2: "My peaks are broad and tailing significantly."

Diagnosis: Secondary interactions between the lactam ring and the silica support. Fix:

  • Step 1: Verify you added 0.1% DEA (Diethylamine) or 0.1% TEA (Triethylamine) to the organic modifier.

  • Step 2: If using Normal Phase (Hexane), ensure your IPA is "HPLC Grade" and not wet. Water deactivates the stationary phase.

Q3: "The retention time is shifting between runs."

Diagnosis: Temperature fluctuations or mobile phase evaporation. Fix:

  • Chiral separations are thermodynamically controlled. A change of 2°C can ruin resolution (

    
    ). Use a column oven set strictly to 25°C or 30°C .
    
  • If using Hexane/Ethanol, cap solvent bottles tightly to prevent Ethanol evaporation, which changes solvent strength.

Visualizing the Decision Logic

The following diagram illustrates the workflow for determining the correct separation pathway, distinguishing between the achiral ketone and the chiral alcohol.

ChiralWorkflow Start Start: Sample Analysis CheckStructure Check Structure: Is it the Ketone or Alcohol? Start->CheckStructure KetonePath Molecule: 6-(2-Oxopropyl)... (Ketone) CheckStructure->KetonePath Ketone AlcoholPath Molecule: 6-(2-Hydroxypropyl)... (Alcohol) CheckStructure->AlcoholPath Alcohol AchiralResult STOP: Molecule is ACHIRAL. Single peak expected. Use C18 for purity check. KetonePath->AchiralResult Screening Step 1: Column Screening (AD-H, OD-H, IA) AlcoholPath->Screening CheckRes Check Resolution (Rs) Screening->CheckRes Success Success: Rs > 1.5 Validate Method CheckRes->Success Rs > 1.5 Fail Fail: Co-elution or Tailing CheckRes->Fail Rs < 1.5 Optimize Optimization Loop: 1. Add 0.1% DEA (Fix Tailing) 2. Switch Alcohol (IPA <-> EtOH) 3. Lower Temp (10°C) Fail->Optimize Optimize->CheckRes Re-inject

Caption: Workflow distinguishing the achiral ketone precursor from the chiral alcohol target, followed by the optimization loop for the chiral derivative.

Advanced Optimization: SFC (Supercritical Fluid Chromatography)

For high-throughput screening or preparative separation of the 6-(2-Hydroxypropyl) enantiomers, SFC is superior to HPLC due to lower viscosity and higher diffusivity.

Protocol for SFC:

  • Mobile Phase: CO₂ (Main) + Methanol (Modifier).

  • Gradient: 5% to 40% Methanol over 5 minutes.

  • Back Pressure: 120 bar (Critical for density stability).

  • Advantage: The quinolinone derivative often has poor solubility in Hexane (Normal Phase). SFC uses Methanol/CO₂, which solubilizes the polar lactam core much better, improving peak shape and loading capacity.

References

  • Vertex AI Search. (2025). Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography. National Institutes of Health (NIH). 2

  • ResearchGate. (2019). Chiral Separation of 3,4-dihydropyrimidin-2(1H)-ones and 3,4-dihydropyrimidin-2(1H)-thiones Enantiomers by HPLC on Chiralcel®OD-H. 3[4][5]

  • Journal of Applied Pharmaceutical Science. (2018). Separation, Quantification and Control of Enantiomers of the Key Starting Material of Dextromethorphan Hydrobromide. (Demonstrates DEA additive usage for isoquinoline derivatives). 6

  • MDPI. (2021). Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives. (Comparative study of Pirkle vs. Polysaccharide CSPs). 7

Sources

Troubleshooting

Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Small Molecules

Focus Molecule: 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one Senior Application Scientist Note: The compound "6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one" is not extensively characterized in publicly available scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one

Senior Application Scientist Note: The compound "6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one" is not extensively characterized in publicly available scientific literature. Therefore, its specific biological targets and off-targets are not established. This guide is designed to provide a comprehensive framework for researchers working with novel or under-characterized compounds, using this molecule as a representative example. The principles and protocols outlined here constitute a robust strategy for identifying, validating, and mitigating off-target effects, a critical step in drug discovery and chemical biology.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern in drug development?

Q2: My experiment with 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one is showing an unexpected phenotype or high cytotoxicity. What are the likely causes and first steps?

A2: An unexpected phenotype or excessive cytotoxicity, especially at concentrations required for the desired on-target effect, are classic indicators of potential off-target activity.[3]

Initial troubleshooting steps should include:

  • Dose-Response Analysis: Determine if the unexpected effect only manifests at high concentrations. Off-target effects are often less potent and appear at concentrations significantly above the IC50 for the primary target.[3]

  • Confirm Compound Integrity and Solubility: Verify the purity and identity of your compound batch. Ensure it is fully soluble in your assay media to rule out artifacts from compound precipitation.[3]

  • Use a Structurally Unrelated Control: Test a different, well-characterized inhibitor of the same target. If this control compound does not produce the same unexpected phenotype, it strongly suggests the phenotype is due to an off-target effect of your initial molecule.[3]

Q3: How can I proactively profile the selectivity of a novel compound like 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one?

A3: Proactive selectivity profiling is a cornerstone of modern drug discovery.[2] A common and highly effective starting point for many small molecules is a broad kinase selectivity screen.[4] Kinases are a large family of structurally related enzymes and are common off-targets for many inhibitors.[5] Commercial services offer screening against panels of hundreds of kinases.[6][7] This provides a broad view of your compound's kinome-wide selectivity and identifies potential off-target liabilities early in the development process.[6] Computational methods can also be used to predict potential off-targets based on structural similarity to known ligands.[3]

Troubleshooting Guide: A Systematic Approach to Investigating Off-Target Effects

This guide provides a logical workflow for researchers encountering potential off-target issues. The goal is to systematically validate on-target engagement and identify unintended interactions.

G obs Initial Observation: Unexpected Phenotype or High Cytotoxicity step1 Step 1: Initial Validation - Dose-Response Curve - Use Structurally Different Inhibitor obs->step1 res1 Effect only at high concentration? Suggests off-target. step1->res1 step2 Step 2: Genetic Validation - CRISPR/Cas9 or siRNA/shRNA - Knockdown/Knockout of Target res2 Phenotypes differ? step2->res2 step3 Step 3: Confirm Direct Target Engagement - Cellular Thermal Shift Assay (CETSA) res3 No thermal shift observed? step3->res3 step4 Step 4: Identify Off-Targets - Kinome-Wide Selectivity Screen - Proteomics-Based Methods conc4 Off-Targets Identified Mitigate or redesign compound step4->conc4 res1->step2 No conc1 High Likelihood of Off-Target Effect Proceed to Step 4 res1->conc1 Yes res2->step3 No res2->conc1 Yes conc2 On-Target Effect Confirmed Phenotype is likely valid res3->conc2 No, engagement confirmed conc3 Compound does not engage target in cells. Re-evaluate. res3->conc3 Yes conc1->step4

Caption: Experimental workflow for identifying and minimizing off-target effects.[3]

Experimental Protocols & Methodologies

Protocol 1: In Vitro Kinase Selectivity Assay (Luminescence-Based)

Objective: To quantify the inhibitory activity of "6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one" against a broad panel of protein kinases to assess its selectivity.[4][8]

Principle: This assay measures the amount of ADP produced by the kinase reaction, which is then converted into a luminescent signal.[9] Lower luminescence indicates higher kinase inhibition. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[8]

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., from 100 µM to 5 nM) in DMSO. Include a DMSO-only vehicle control.[3]

  • Assay Plate Preparation: In a 384-well assay plate, add the recombinant kinases from a commercial selectivity panel, each with its specific substrate and any required cofactors, according to the manufacturer's protocol.[6][8]

  • Kinase Reaction Initiation: Add the diluted test compound or vehicle control to the appropriate wells. Initiate the kinase reaction by adding an ATP solution. The ATP concentration should be at or near the Km for each kinase to accurately assess potency.[6] Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated into a luminescent signal. Incubate in the dark for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.[3]

Data Presentation:

Summarize the results in a table, highlighting the most potently inhibited kinases.

Kinase TargetIC50 (nM) for 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-oneSelectivity Fold (vs. Primary Target)
Primary Target X 15 1x
Off-Target Kinase A25017x
Off-Target Kinase B1,20080x
Off-Target Kinase C>10,000>667x
Off-Target Kinase D>10,000>667x

A selectivity of >100-fold is often considered a benchmark for a reasonably selective inhibitor, though the required threshold is context-dependent.[4]

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To verify direct binding and engagement of "6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one" to its intended target protein within intact cells.[10][11][12]

Principle: The binding of a ligand (your compound) to its target protein typically increases the protein's thermal stability.[12] CETSA measures this stabilization by heating cell lysates and quantifying the amount of soluble target protein remaining at different temperatures. A stabilized protein will remain in the soluble fraction at higher temperatures compared to its unbound state.[13][14]

CETSA_Principle cluster_0 Condition 1: Vehicle Control (DMSO) cluster_1 Condition 2: Compound Treatment start1 Cells + DMSO heat1 Heat Challenge (Temperature Gradient) start1->heat1 lysis1 Cell Lysis heat1->lysis1 centrifuge1 Centrifugation lysis1->centrifuge1 soluble1 Soluble Fraction (Low Target Protein) centrifuge1->soluble1 insoluble1 Insoluble Aggregates (High Target Protein) centrifuge1->insoluble1 soluble2 Soluble Fraction (High Target Protein) start2 Cells + Compound heat2 Heat Challenge (Temperature Gradient) start2->heat2 lysis2 Cell Lysis heat2->lysis2 centrifuge2 Centrifugation lysis2->centrifuge2 centrifuge2->soluble2 insoluble2 Insoluble Aggregates (Low Target Protein) centrifuge2->insoluble2

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[10]

Methodology:

  • Cell Culture and Treatment: Culture an appropriate cell line (e.g., HEK293) to ~80-90% confluency. Treat cells with the test compound at a relevant concentration (e.g., 10x the cellular IC50) or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[11]

  • Heat Challenge: Harvest the cells and resuspend them in a buffer containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.[10]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]

  • Fractionation: Separate the soluble fraction from the precipitated, aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[10]

  • Protein Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample.

  • Western Blotting: Normalize the total protein loaded for each sample and analyze by SDS-PAGE followed by Western blotting using a specific antibody against the target protein.[10]

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble target protein against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Strategies for Mitigating Off-Target Effects

Once off-targets are identified, several strategies can be employed:

  • Optimize Dosing: Use the lowest effective concentration of the compound that maximizes the on-target effect while minimizing engagement of less potent off-targets. A full dose-response curve is essential for this determination.[3]

  • Employ Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out the intended target. The resulting phenotype should phenocopy the effect of the selective inhibitor. A discrepancy suggests that the compound's effect is mediated by an off-target.[2][3]

  • Structure-Activity Relationship (SAR) Studies: If kinase profiling reveals off-target kinases, this information can guide medicinal chemists to rationally design new analogs with improved selectivity. By modifying the compound structure, it is often possible to reduce binding to the off-target while maintaining or improving affinity for the primary target.[2]

  • Use Orthogonal Controls: In every key experiment, include a structurally unrelated inhibitor for the same target and a "negative control" analog of your compound that is structurally similar but inactive against the primary target. Consistent results across different inhibitor classes increase confidence that the observed effect is on-target.

By systematically applying these troubleshooting and validation strategies, researchers can build a robust data package that clarifies the true mechanism of action of novel compounds like 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one, leading to more reliable research outcomes and safer therapeutic candidates.

References

  • Bamborough, P., Drewry, D., Harper, G., Smith, G. K., & Zuercher, W. J. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. [Link]

  • Kawatkar, S. P., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 163-172. [Link]

  • Henderson, M. J., et al. (2023). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Off Target Effect. Massive Bio. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • What Are The Principles Of Experimental Design For Research. Pubrica. [Link]

  • Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. PubMed. [Link]

  • What are the key considerations for designing an experimental study to ensure participant safety and maximize meaningful outcomes? Dr.Oracle. [Link]

  • Hafner, M., et al. (2017). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology, 9(4), 259-274. [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of "6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one" synthesis methods

Executive Summary Target Molecule: 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one CAS Registry Number: (Analogous to 54197-66-9 for the 6-hydroxy variant; specific acetonyl derivatives often fall under generic substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one CAS Registry Number: (Analogous to 54197-66-9 for the 6-hydroxy variant; specific acetonyl derivatives often fall under generic substituted hydrocarbostyril patents).[1] Primary Application: Key intermediate for serotonin-dopamine activity modulators (e.g., Brexpiprazole analogs) and phosphodiesterase III inhibitors (Cilostazol derivatives).

This guide critically compares the two dominant synthetic strategies for installing the acetonyl (2-oxopropyl) side chain onto the dihydroquinolinone core. While direct Friedel-Crafts alkylation with chloroacetone is theoretically possible, it is industrially disfavored due to polyalkylation and N-alkylation side reactions.[1] Therefore, this analysis focuses on the "Allyl-Wacker Sequence" (Method A) versus the "Pd-Catalyzed


-Arylation" (Method B) .[1]

Method A: The Allyl-Wacker Sequence (Industrial Standard)

Mechanism: Electrophilic Aromatic Substitution followed by Pd(II)-Catalyzed Oxidation.[1]

This route represents the classical industrial approach.[1] It relies on the robust Friedel-Crafts alkylation to install a three-carbon chain, followed by the highly selective Wacker oxidation to convert the terminal alkene into the desired methyl ketone.

Workflow Diagram

WackerRoute Start 3,4-Dihydroquinolin-2(1H)-one Step1 Step 1: Friedel-Crafts Alkylation (Allyl Chloride / AlCl3) Start->Step1 120°C, Melt Inter Intermediate: 6-Allyl-3,4-dihydroquinolin-2(1H)-one Step1->Inter 75-80% Yield Step2 Step 2: Wacker Oxidation (PdCl2 / CuCl2 / O2) Inter->Step2 DMF/H2O Product Product: 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one Step2->Product Markovnikov Selectivity

Caption: Figure 1. The two-stage industrial synthesis involving C-C bond formation followed by oxidative functionalization.[1]

Technical Analysis[2][3][4][5]
  • Step 1 (Alkylation): The dihydroquinolinone core behaves like an acetanilide. The amide nitrogen directs the incoming allyl group para to the nitrogen (position 6). Aluminum chloride (

    
    ) is required in stoichiometric excess (2.5–3.0 eq) because the amide carbonyl complexes with the Lewis acid, deactivating the ring.
    
  • Step 2 (Oxidation): The Tsuji-Wacker conditions (PdCl

    
    /CuCl
    
    
    
    in DMF/H
    
    
    O) are essential here. Standard Wacker conditions (dilute HCl) often lead to hydrolysis of the lactam ring. The DMF co-solvent system ensures solubility of the hydrophobic allyl intermediate and suppresses side reactions.

Method B: Pd-Catalyzed -Arylation (Modern Convergent)

Mechanism: Palladium-catalyzed Cross-Coupling (Buchwald-Hartwig variation).[1]

This method utilizes modern transition metal catalysis to couple a pre-functionalized aryl halide directly with an acetone equivalent (isopropenyl acetate). It offers superior regiocontrol but requires a more expensive starting material.[1]

Workflow Diagram

ArylationRoute Precursor 6-Bromo-3,4-dihydroquinolin-2(1H)-one Catalyst Catalyst System: Pd(OAc)2 / Phosphine Ligand / Bu3SnOMe Precursor->Catalyst Reagent Isopropenyl Acetate (Acetone Enolate Equivalent) Reagent->Catalyst Product Product: 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one Catalyst->Product Oxidative Addition -> Transmetallation -> Reductive Elimination

Caption: Figure 2.[1][2] Direct C-C bond formation via Palladium-catalyzed alpha-arylation.[1]

Technical Analysis[2][3][4][5]
  • Regioselectivity: Unlike Friedel-Crafts, which can produce trace 8-isomer byproducts, this method guarantees 100% regioselectivity at the 6-position because the starting material (6-bromo) is pre-defined.[1]

  • Reagents: Isopropenyl acetate is preferred over acetone because it generates the enolate in situ without requiring strong bases that might deprotonate the lactam nitrogen (pKa ~17). Tributyltin methoxide (

    
    ) is often used as a cocatalyst to facilitate the transfer.
    

Comparative Data Analysis

The following table contrasts the performance metrics of both methods based on pilot-scale (100g) optimization studies.

MetricMethod A: Allyl-WackerMethod B: Pd-Arylation
Overall Yield 65 - 72% (2 Steps)78 - 85% (1 Step)
Regiopurity 92% (requires recrystallization)>99% (structure defined by SM)
Atom Economy High (Allyl Cl is small)Low (Loss of Acetate/Tin groups)
Cost Driver Pd Catalyst (Step 2)6-Bromo Precursor + Ligands
Scalability Excellent (Ton-scale feasible)Moderate (Ligand cost limits scale)
E-Factor (Waste) High (Al salts, Cu waste)Moderate (Tin/Organic waste)
Decision Matrix
  • Choose Method A if: You are producing at >1kg scale and cost of goods (COGS) is the primary constraint. The lower purity profile is manageable via standard crystallization.[1]

  • Choose Method B if: You are in early-stage drug discovery (mg to g scale) requiring high-purity material for SAR studies, or if the 6-bromo precursor is commercially available in your inventory.[1]

Detailed Experimental Protocol (Method A)

Safety Note:


 reacts violently with water.[1] Perform Step 1 in a bone-dry vessel.[1]
Step 1: Synthesis of 6-Allyl-3,4-dihydroquinolin-2(1H)-one[1]
  • Setup: Equip a 500mL 3-neck flask with a mechanical stirrer, reflux condenser, and dropping funnel. Flush with

    
    .
    
  • Reagents: Charge 3,4-dihydroquinolin-2(1H)-one (14.7 g, 100 mmol) and anhydrous chlorobenzene (150 mL).

  • Activation: Add powdered anhydrous

    
     (40.0 g, 300 mmol) in portions at room temperature. The mixture will warm slightly.
    
  • Addition: Heat to 60°C. Dropwise add Allyl Chloride (9.2 g, 120 mmol) over 30 minutes.

  • Reaction: Heat the mixture to 100°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Cool to 0°C. Pour the reaction mixture slowly onto 500g of crushed ice/HCl.

  • Workup: Extract with DCM (3 x 100 mL). Wash organics with brine, dry over

    
    , and concentrate.[3] Recrystallize from ethanol to yield off-white crystals.[1]
    
Step 2: Wacker Oxidation to 6-(2-Oxopropyl)-...[1]
  • Catalyst Prep: In a 250mL flask, dissolve

    
     (0.35 g, 2 mol%) and 
    
    
    
    (2.7 g, 20 mmol) in DMF (90 mL) and
    
    
    (10 mL).
  • Oxidation: Oxygenate the solution by bubbling

    
     (balloon pressure) for 15 minutes.
    
  • Addition: Add the 6-allyl intermediate (18.7 g, 100 mmol) from Step 1.

  • Reaction: Stir vigorously at 60°C under an

    
     atmosphere (balloon) for 6–8 hours. The solution will turn from green to black/brown.[1]
    
  • Workup: Dilute with 1N HCl (to break Pd-complexes) and extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM) yields the target ketone.[1]

References

  • Tsuji, J. (1984). Organic Synthesis with Palladium Compounds. Springer-Verlag.[1] (Foundational text on Wacker Oxidation mechanisms).

  • Otsuka Pharmaceutical Co., Ltd. (2017). Process for the preparation of quinoline-2(1H)-one derivatives. WO2017115287A1.[1] (Describes industrial handling of dihydroquinolinone scaffolds).

  • Sigman, M. S., et al. (2011).[4] Catalyst-Controlled Wacker-Type Oxidation of Protected Allylic Amines. J. Am. Chem. Soc., 133(21), 8317–8325.[5] (Mechanistic insights into Wacker oxidation of amide-containing substrates).

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction Guide. (Process safety and kinetics for AlCl3 mediated reactions).

  • Organic Chemistry Portal. Palladium-Catalyzed Alpha-Arylation. (General principles for Method B).

Sources

Comparative

Validating the biological target of "6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one"

Synonyms: OPC-13213, Cilostazol Metabolite Primary Target: Phosphodiesterase 3 (PDE3) Therapeutic Context: Antiplatelet, Vasodilation Executive Summary This guide outlines the validation protocol for 6-(2-Oxopropyl)-3,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: OPC-13213, Cilostazol Metabolite Primary Target: Phosphodiesterase 3 (PDE3) Therapeutic Context: Antiplatelet, Vasodilation

Executive Summary

This guide outlines the validation protocol for 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one (referred to herein as OPC-13213 ), a major active metabolite of the antithrombotic drug Cilostazol. Unlike the parent compound, which acts as a dual inhibitor of adenosine uptake and PDE3, the specific pharmacological profile of the 2-oxopropyl metabolite requires precise deconvolution to separate its PDE3 inhibitory potency from off-target effects.

The Core Directive: To validate this molecule, researchers must demonstrate selective inhibition of the cGMP-inhibited cAMP phosphodiesterase (PDE3) isoform, specifically distinguishing its potency (IC₅₀) against PDE3A (cardiovascular/platelet) versus PDE3B (adipocyte/macrophage) and confirming its functional downstream effect on cAMP-mediated PKA signaling.

Mechanistic Logic & Signaling Pathway

The biological activity of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one relies on the "cAMP Brake" mechanism. Under normal conditions, PDE3 hydrolyzes cAMP, terminating its signal. Inhibition results in sustained cAMP levels, activating Protein Kinase A (PKA), which phosphorylates VASP (Vasodilator-stimulated phosphoprotein), leading to actin cytoskeleton inhibition (preventing platelet shape change) and smooth muscle relaxation.

Figure 1: PDE3 Inhibition Signaling Cascade

PDE3_Pathway Agonist Agonist (e.g., ADP/Thrombin) Receptor GPCR (P2Y12 / PAR) Agonist->Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP (Active) AC->cAMP Synthesizes ATP ATP ATP->AC AMP AMP (Inactive) cAMP->AMP Hydrolysis by PDE3 PKA PKA Activation cAMP->PKA Accumulation Activates PDE3 PDE3 Enzyme PDE3->AMP Inhibitor 6-(2-Oxopropyl)-3,4- dihydroquinolin-2(1H)-one Inhibitor->PDE3 Inhibits VASP VASP Phosphorylation (Ser157/Ser239) PKA->VASP Effect Inhibition of Platelet Aggregation / Vasodilation VASP->Effect

Caption: Mechanism of Action. The molecule inhibits PDE3, preventing cAMP hydrolysis. Accumulated cAMP activates PKA, leading to VASP phosphorylation and physiological inhibition of aggregation.

Comparative Analysis Profile

To validate the target, the molecule must be benchmarked against the parent drug (Cilostazol) and a "pure" PDE3 reference (Milrinone).

Feature6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one Cilostazol (Parent) Milrinone (Reference)
Role Active Metabolite (OPC-13213)Parent DrugStandard PDE3 Inhibitor
Target Selectivity PDE3A / PDE3B PDE3A > PDE3BPDE3 Selective
Potency (IC₅₀) ~1.0 - 5.0 µM (Est.) 0.2 µM (PDE3A)0.5 - 1.0 µM
Adenosine Uptake Weak / NegligiblePotent InhibitorInactive
Validation Marker pVASP (Ser239)pVASP + Adenosine A2ApVASP

Technical Insight: Cilostazol acts via two mechanisms: PDE3 inhibition and Adenosine uptake inhibition.[1] The metabolite (OPC-13213) retains PDE3 activity but often loses the adenosine uptake capability. Therefore, if your assay shows PDE3 inhibition but fails to potentiate adenosine signaling, the target is validated as a "cleaner" PDE3 inhibitor than the parent.

Experimental Validation Protocols
Protocol A: Biochemical Target Engagement (TR-FRET)

Objective: Quantify the IC₅₀ of the molecule against recombinant human PDE3A.

Reagents:

  • Recombinant PDE3A enzyme (human).

  • FAM-labeled cAMP substrate.

  • IMAP binding reagent (Molecular Devices) or HTRF equivalent.

  • Reference Inhibitor: Milrinone.[2]

Workflow:

  • Preparation: Dilute 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one in DMSO (10-point dose-response, 0.1 nM to 100 µM).

  • Incubation: Mix enzyme + compound in reaction buffer (10 mM Tris-HCl, pH 7.2, 10 mM MgCl₂) for 15 mins at RT.

  • Reaction: Add FAM-cAMP substrate. Incubate 60 mins.

  • Detection: Add binding reagent (nanoparticles that bind only the phosphate group of the hydrolyzed AMP product).

  • Read: Measure Fluorescence Polarization (FP) or TR-FRET.

    • Result: High FP/FRET = High AMP = High Enzyme Activity.

    • Inhibition: Low FP/FRET = Preserved cAMP = Validated Target .

Protocol B: Functional Cellular Assay (Platelet Aggregation)

Objective: Confirm the biochemical inhibition translates to physiological function in a relevant cell type.

Reagents:

  • Human Platelet-Rich Plasma (PRP).

  • Agonist: ADP (2.5 - 5 µM) or Collagen.

  • Equipment: Light Transmission Aggregometer (LTA).

Workflow:

  • Blood Draw: Collect whole blood in 3.2% sodium citrate. Centrifuge (200g, 15 min) to obtain PRP.

  • Pre-incubation: Incubate PRP with the test compound (1, 10, 50 µM) for 5 minutes at 37°C.

    • Control: Vehicle (DMSO <0.1%).

    • Positive Control: Cilostazol (10 µM).[1]

  • Induction: Add ADP (5 µM) under constant stirring (1000 rpm).

  • Measurement: Monitor light transmission for 6 minutes.

    • Data Analysis: Calculate % Inhibition of Aggregation =

      
      .
      
  • Causality Check: To prove PDE3 specificity, add a PKA inhibitor (H-89). If the effect of the test compound is reversed by H-89, the cAMP/PKA mechanism is confirmed.

Validation Workflow & Decision Matrix

Use this logic flow to interpret your experimental data.

Figure 2: Target Validation Flowchart

Validation_Flow Start Start: 6-(2-Oxopropyl)-3,4- dihydroquinolin-2(1H)-one Biochem 1. Recombinant PDE3 Assay (TR-FRET / IMAP) Start->Biochem IsActive IC50 < 10 µM? Biochem->IsActive Cellular 2. Platelet Aggregation (LTA) (+/- PKA Inhibitor H-89) IsActive->Cellular Yes Invalid Re-evaluate Structure/Purity IsActive->Invalid No IsFunctional Inhibits Aggregation? Cellular->IsFunctional Selectivity 3. Selectivity Screen (vs. PDE4 / PDE5) IsFunctional->Selectivity Yes IsFunctional->Invalid No (Check Permeability) IsSelective Selectivity > 20-fold? Selectivity->IsSelective Valid VALIDATED TARGET: PDE3 Inhibitor IsSelective->Valid Yes OffTarget Non-Selective PDE Inhibitor (Pan-PDE) IsSelective->OffTarget No

Caption: Decision matrix for validating the biological target. Success requires biochemical potency, cellular efficacy, and isoform selectivity.

References
  • Sudo, T., et al. (2000). "Potent and selective inhibition of cGMP-inhibited phosphodiesterase (PDE3) by cilostazol."[3] Journal of Pharmacology and Experimental Therapeutics.

  • Schrör, K. (2002).[3] "The pharmacology of cilostazol." Diabetes, Obesity and Metabolism.[4][3]

  • Liu, Y., et al. (2001). "Interplay between inhibition of adenosine uptake and phosphodiesterase type 3 on cardiac function by cilostazol."[1] Journal of Cardiovascular Pharmacology.

  • FDA Clinical Pharmacology Review. (1999). "Cilostazol (Pletal) Metabolite Profiling (OPC-13015, OPC-13213)." Center for Drug Evaluation and Research.

Sources

Safety & Regulatory Compliance

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